molecular formula C25H25ClN6 B2673098 N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-08-3

N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2673098
CAS No.: 946289-08-3
M. Wt: 444.97
InChI Key: UVIFGVBVPSCCKB-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as inhibitors of various enzymes and receptors. The presence of multiple functional groups, such as the chlorophenyl and cyclohexenyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.

    Substitution Reactions: The introduction of the 4-chlorophenyl and cyclohexenyl groups can be achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. These reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.

    Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with an appropriate amine or diamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the cyclohexenyl ring, converting them to amines or alkanes, respectively.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) for epoxidation or KMnO4 for oxidative cleavage.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.

    Substitution: Halogenation using NBS (N-bromosuccinimide) or nitration using HNO3/H2SO4.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl ring can yield cyclohexene oxide, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • **N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • **N4-(4-methylphenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • **N4-(4-fluorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. The presence of the 4-chlorophenyl group, in particular, can enhance its hydrophobic interactions within the binding site, potentially increasing its potency as an inhibitor.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-[2-(cyclohexen-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6/c26-19-11-13-20(14-12-19)29-23-22-17-28-32(21-9-5-2-6-10-21)24(22)31-25(30-23)27-16-15-18-7-3-1-4-8-18/h2,5-7,9-14,17H,1,3-4,8,15-16H2,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIFGVBVPSCCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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